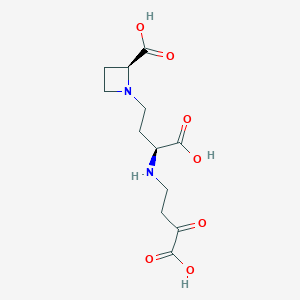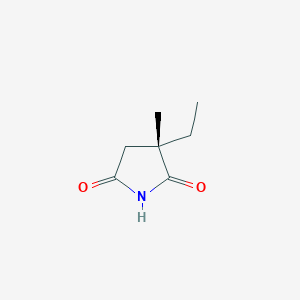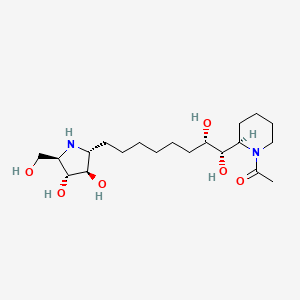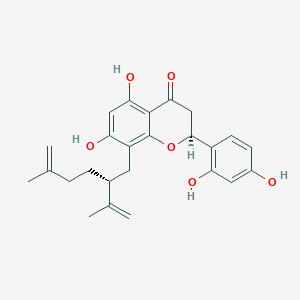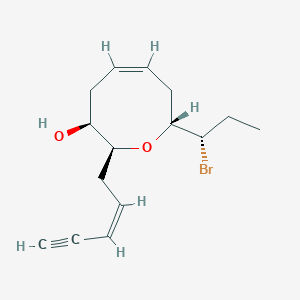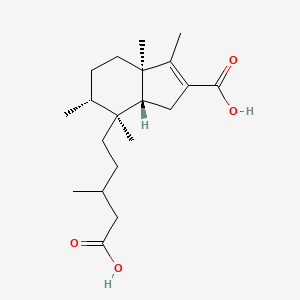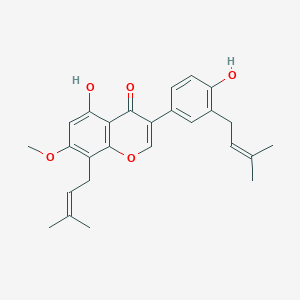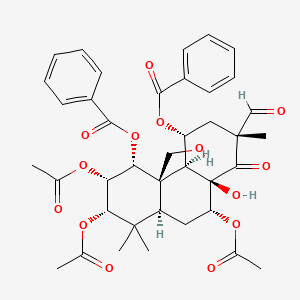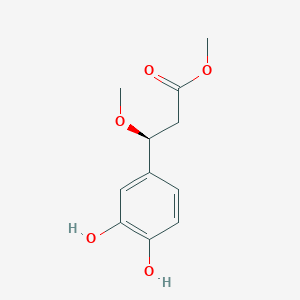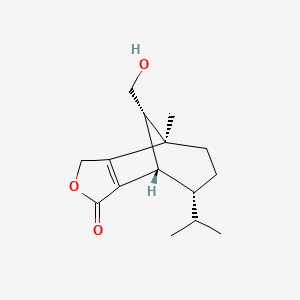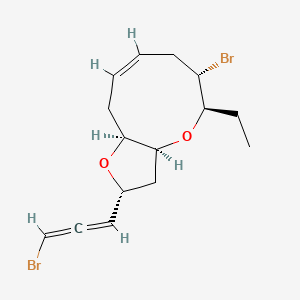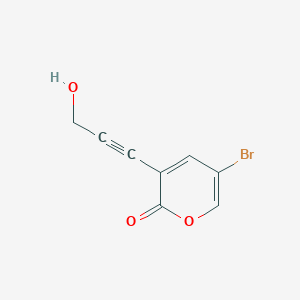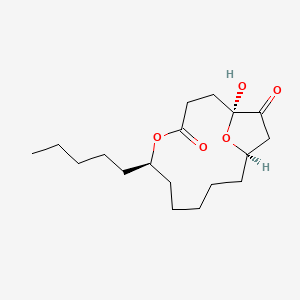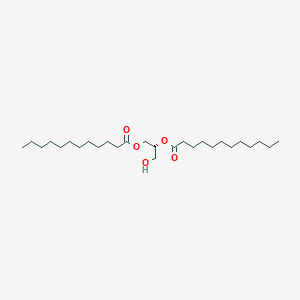
2,3-Dilauroyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-didodecanoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as lauroyl (dodecanoyl). It is a 2,3-diacyl-sn-glycerol and a didodecanoylglycerol.
Scientific Research Applications
Molecular Packing and Membrane Lipids
2,3-Dilauroyl-sn-glycerol shows a unique molecular packing behavior, particularly in its role in membrane lipids. It crystallizes in a bilayer structure, with its hydrocarbon chains aligned parallel and forming a bend in the fatty acid. This chain stacking is achieved by a bend in the fatty acid and the molecules are arranged in a bilayer structure. The structural properties of this compound, such as the glycerol group orientation and the molecular conformation of the glycerol-dicarboxylic ester group, are significant in understanding the hydrophobic moieties of different membrane lipids (Pascher, Sundell, & Hauser, 1981).
Interaction with Phospholipid Bilayers
Studies have explored the interaction of this compound with egg phosphatidylcholine (PC) bilayers. These interactions are crucial in understanding the molecular movements within cell membranes. The findings suggest that this compound forms bilayers with PC without phase separation, indicating a significant role in maintaining membrane stability (Hamilton et al., 1991).
Molecular Recognition and Biomedical Applications
1,2-Dilauroyl-sn-glycero-3-phosphatidyladenosine nucleolipid surface complexes with cationic poly(amidoamine) dendrimers have been used to selectively bind DNA, including oligonucleotides. This finding has high potential for applications in biomedical and bioanalytic devices, as well as in drug delivery systems based on nucleic acids (Yanez Arteta et al., 2014).
Polymorphism in Gel and Fluid Bilayer Phases
The study of 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) in excess water revealed its ability to adopt distinct crystalline forms in both gel and fluid bilayer phases. This polymorphism is key to understanding the structural dynamics of lipid bilayers, which is essential in cell biology and pharmacology (Seddon, Harlos, & Marsh, 1983).
Properties
Molecular Formula |
C27H52O5 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[(2R)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m1/s1 |
InChI Key |
OQQOAWVKVDAJOI-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


